
Diisopropanolamine
Overview
Description
Diisopropanolamine is a chemical compound with the molecular formula C₆H₁₅NO₂. It is commonly used as an emulsifier, stabilizer, and chemical intermediate . This compound is known for its versatility and is widely utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropanolamine can be synthesized by the reaction of isopropanolamine or ammonia with propylene oxide . The reaction typically involves the following steps:
Reactants: Isopropanolamine or ammonia and propylene oxide.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and allowed to react under specific conditions. The process involves continuous monitoring and control to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Diisopropanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as diisopropanolamides and other substituted amines .
Scientific Research Applications
Chemical Properties and Characteristics
DIPA is a hygroscopic polar solvent that is completely miscible in water. Its structure allows it to function effectively as a neutralizing agent, surfactant, and solvent in numerous applications. The compound's ability to form stable carbamate compounds with carbon dioxide makes it particularly valuable in carbon capture technologies.
Industrial Applications
2.1 Gas Treatment
One of the primary industrial applications of DIPA is in the Sulfinol process , where it acts as a solvent for removing acid gases such as carbon dioxide and hydrogen sulfide from natural gas streams. This process is crucial in the petroleum industry for enhancing gas quality and ensuring compliance with environmental regulations .
2.2 Personal Care Products
DIPA is also commonly used in cosmetics and personal care products due to its low level of skin irritation and high foaming properties. It serves as an emulsifier and stabilizer in formulations such as shampoos, conditioners, and lotions .
2.3 Detergents
In the detergent industry, DIPA's surfactant properties make it an effective component for enhancing cleaning efficiency. Its ability to reduce surface tension aids in the removal of dirt and grease from surfaces .
Scientific Research Applications
3.1 Carbon Capture Technologies
Recent studies have focused on DIPA's role in carbon capture processes. A study utilized Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to model CO2 solubility in blended aqueous solutions of DIPA and 2-amino-2-methylpropanol (AMP). The findings indicated that DIPA significantly enhances CO2 solubility, making it a promising candidate for improving carbon capture efficiency .
Parameter | Value Range |
---|---|
DIPA Concentration | 9–21 wt% |
Temperature | 323.15–358.15 K |
Pressure | 2.140–332 kPa |
CO2 Solubility | 0.0531–0.8796 mol/mole |
3.2 Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DIPA, particularly regarding repeated dose toxicity and developmental effects in animal models. In one study, rats were administered varying doses of DIPA to assess systemic effects, revealing no significant adverse effects at lower doses . This research supports the safe use of DIPA in consumer products.
Environmental Applications
4.1 Phytoremediation
DIPA has been investigated for its potential role in phytoremediation , particularly in the uptake of contaminants by plants such as cattails (Typha latifolia). Studies indicate that DIPA can enhance the bioavailability of certain xenobiotics, facilitating their degradation or removal from contaminated environments .
Case Studies
5.1 Carbon Capture Efficiency Enhancement
A notable case study demonstrated the effectiveness of DIPA in enhancing CO2 capture efficiency when blended with AMP under various operational conditions. The study's predictive models showed high accuracy, indicating that optimizing DIPA concentration could lead to significant improvements in carbon capture technologies .
5.2 Safety Evaluations
In another case study focused on safety evaluations, repeated dose toxicity tests showed that DIPA can be safely used at specified concentrations without adverse health effects, reinforcing its suitability for use in personal care products and industrial applications .
Mechanism of Action
The mechanism of action of diisopropanolamine involves its interaction with molecular targets and pathways . It acts as a pH neutralizer and buffer, stabilizing the pH of solutions. It can also interact with fatty acids and sulfonic acid-based surfactants, forming stable emulsions.
Comparison with Similar Compounds
Monoisopropanolamine: A liquid at room temperature, used in similar applications but with different properties.
Triisopropanolamine: A solid at room temperature, used in applications requiring higher stability and different reactivity.
Uniqueness: Diisopropanolamine stands out due to its balanced properties, making it suitable for a wide range of applications. Its ability to act as both an emulsifier and stabilizer, along with its chemical reactivity, makes it a valuable compound in various industries .
Biological Activity
Diisopropanolamine (DIPA) is an alkanolamine compound with diverse applications, notably in the chemical and cosmetic industries. Its biological activity has been the subject of various studies, revealing both beneficial and adverse effects. This article explores the biological activity of DIPA, including its toxicity, potential therapeutic uses, and case studies highlighting its effects on human health.
This compound is a colorless liquid with a characteristic amine odor. It is primarily used as a surfactant, emulsifier, and pH adjuster in personal care products, and as a corrosion inhibitor in industrial applications. Its chemical structure allows it to interact with biological systems, making it essential to understand its biological activity.
Acute Toxicity
Acute toxicity studies have shown that DIPA can be harmful when applied dermally or ingested. In a study involving New Zealand white rabbits, the dermal LD50 (lethal dose for 50% of subjects) was determined to be approximately 8000 mg/kg body weight. Symptoms observed included erythema, necrosis, and internal organ congestion at higher doses .
Route of Administration | Species | LD50 (mg/kg) | Effects Observed |
---|---|---|---|
Dermal | New Zealand white rabbits | 8000 | Erythema, necrosis, organ congestion |
Oral | Rats | 2098 | Diarrhea, lethargy, rough hair coat |
Subchronic Toxicity
In subchronic studies on rats administered DIPA orally, no significant treatment-related effects were noted at doses up to 500 mg/kg body weight. However, at higher doses (2000 mg/kg), symptoms such as watery eyes and diarrhea were observed .
Allergic Reactions
This compound has been implicated in allergic contact dermatitis. A case study reported an 87-year-old male who developed diffuse erythematous reactions after using compresses containing DIPA for lumbago treatment. The patient exhibited pruritic lesions and required treatment with topical steroids .
Case Study Summary
Case | Age/Sex | Clinical Features | Allergen |
---|---|---|---|
Present case | 87/M | Pruritic exudative lesions with diffuse erythema | This compound |
Previous cases (Umebayashi) | 78/F | Pruritic erythematous lesions | This compound |
76/F | Erythema and papules | This compound |
Biodegradation and Environmental Impact
DIPA is also studied for its biodegradability. Research indicates that it can be mineralized by microbial communities in anaerobic and aerobic conditions. In sediment-enrichment cultures, between 3% to 78% of DIPA was converted to carbon dioxide under various reducing conditions . This suggests that while DIPA poses risks to human health, it may also be amenable to environmental degradation.
Therapeutic Potential
Recent studies have explored the synthesis of myricetin derivatives containing this compound for their antifungal and antibacterial properties. These derivatives showed promising inhibitory effects against various pathogens, indicating potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Diisopropanolamine (C₆H₁₅NO₂) in laboratory settings?
- Methodological Answer : this compound synthesis typically involves the reaction of isopropylamine with propylene oxide under controlled alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C peaks at δ 1.05–1.15 ppm for methyl groups and δ 3.4–3.6 ppm for hydroxyl protons) and infrared (IR) spectroscopy to identify amine (–NH) and hydroxyl (–OH) functional groups (stretching bands at ~3350 cm⁻¹ and ~1050 cm⁻¹, respectively). Purity validation should adhere to pharmacopeial standards (≥98.0% by titration or HPLC) .
Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. Calibration curves using deuterated internal standards (e.g., D₃-Diisopropanolamine) improve precision. Sample preparation should include derivatization (e.g., silylation) to enhance volatility for GC-MS. Limit of detection (LOD) values below 0.1 ppm are achievable with optimized protocols .
Q. What physicochemical properties of this compound are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer : Key properties include:
- Density : 1.004 g/mL at 25°C (critical for volumetric dosing) .
- Solubility : Miscible in water and polar solvents (e.g., ethanol), but forms precipitates in acidic conditions (pH < 5).
- Thermal Stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature studies .
Advanced Research Questions
Q. What experimental models are suitable for investigating this compound’s mechanism of action in phospholipid metabolism?
- Methodological Answer : In vitro models (e.g., Chinese hamster ovary cells) are effective for studying choline uptake inhibition and phospholipid synthesis disruption. Dose-response experiments (0.1–10 mM) should measure radiolabeled choline incorporation (e.g., ³H-choline) and phosphatidylcholine levels via thin-layer chromatography. Confounding factors like cell viability (MTT assay) must be controlled .
Q. How can researchers resolve contradictions in this compound’s toxicity profile (e.g., dermal vs. systemic effects)?
- Methodological Answer : Comparative studies using in vivo (e.g., Fischer 344 rats) and ex vivo (human skin explants) models are critical. For dermal toxicity, patch testing (OECD 439) assesses irritation potential, while systemic toxicity requires pharmacokinetic profiling (e.g., intravenous vs. dermal administration in rats, measuring AUC and clearance rates). Interspecies differences in metabolic pathways (e.g., hepatic vs. dermal metabolism) should be analyzed via cytochrome P450 inhibition assays .
Q. What computational approaches are available for predicting this compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT for reaction energetics) and molecular dynamics simulations to predict hydrolysis rates and metabolite formation. Databases like CAMEO Chemical provide ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms). Experimental validation via OECD 301B biodegradation tests (28-day incubation) is essential for model refinement .
Q. How can researchers design studies to assess this compound’s stability under industrial or biomedical storage conditions?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under varying humidity (40–75% RH) and temperature (25–40°C) conditions, with periodic HPLC analysis to detect degradation products (e.g., propylene oxide derivatives). For biomedical applications, compatibility studies with common excipients (e.g., polyethylene glycol) are necessary .
Q. What advanced spectroscopic techniques elucidate this compound’s interaction with biological macromolecules (e.g., proteins)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities with serum albumin or membrane receptors. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies coordination sites with metal ions (e.g., Zn²⁺) in enzymatic systems .
Q. Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., variable toxicity thresholds), apply Hill’s criteria for causation: strength of association, consistency across models, and biological plausibility. Meta-analyses of existing datasets (e.g., IARC monographs) are recommended .
- Statistical Tools : Multivariate regression models (e.g., PCA for spectroscopic data) and Bayesian networks improve reproducibility in dose-response studies .
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2, Array | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISOPROPANOLAMINE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020179 | |
Record name | Diisopropanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
Record name | DIISOPROPANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8553 | |
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Record name | 2-Propanol, 1,1'-iminobis- | |
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Record name | Diisopropanolamine | |
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Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
Record name | DIISOPROPANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8553 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | DIISOPROPANOLAMINE | |
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Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
Record name | DIISOPROPANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
Record name | DIISOPROPANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
Record name | DIISOPROPANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diisopropanolamine | |
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URL | https://haz-map.com/Agents/4901 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIISOPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
Record name | DIISOPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White waxy solid | |
CAS No. |
110-97-4, 68153-96-8 | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diisopropanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropanolamine [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIISOPROPANOLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,1'-iminobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisopropanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-iminodipropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W44HYL8T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIISOPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIISOPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.